N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is a synthetic small molecule characterized by a 1,2,4-triazin-3-one core substituted with a 4-methoxyphenyl group at position 5 and an acetamide side chain at position 2.
The compound’s structure aligns with derivatives investigated for anti-inflammatory, antimicrobial, or enzyme-inhibitory activities, as seen in related 1,2,4-triazine and acetamide hybrids . Key physicochemical properties (e.g., logP, hydrogen bonding capacity) can be inferred from analogs, indicating moderate lipophilicity and a polar surface area conducive to membrane permeability .
Properties
Molecular Formula |
C20H20N4O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-27-15-7-4-13(5-8-15)16-11-21-24(20(26)23-16)12-19(25)22-14-6-9-17(28-2)18(10-14)29-3/h4-11H,12H2,1-3H3,(H,22,25) |
InChI Key |
GJHLTPSFUBQRGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of Phenyl Groups: The phenyl groups with methoxy substituents are introduced through nucleophilic substitution reactions.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the triazine core, potentially leading to the formation of dihydro-triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced triazine compounds, and substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural motifs with several analogs (Table 1):
*Calculated based on formula; †Estimated via analogy; ‡Inferred from molecular descriptors.
- Substituent Impact: The 4-ethylphenyl group in the ethylphenyl analog () reduces polarity compared to the target compound’s 3,4-dimethoxyphenyl, as reflected in its lower molecular weight (364.4 vs. ~383 g/mol) and comparable logP (3.53). The triazole derivative () replaces the triazinone core with a triazole ring and adds a methyl group, significantly increasing molecular weight (428.5 g/mol) and logP (~4.2), which may affect solubility and bioavailability .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 454.49 g/mol. It features a triazine ring, which is known for its diverse biological properties. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of triazine derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
Table 1: Cytotoxicity Data of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 37 | HCT-116 | 36 | Apoptosis induction |
| 46 | HeLa | 34 | Caspase activation |
| 38 | MCF-7 | 40 | Cell cycle arrest |
The data indicates that several derivatives exhibit IC50 values below 100 μM, suggesting significant potency in inhibiting cell proliferation. Compounds such as 37 and 46 were noted for their ability to induce apoptosis and activate caspases in treated cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways that lead to mitochondrial membrane potential changes and phosphatidylserine translocation.
- Cell Cycle Arrest : It has been observed that certain analogs can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
- Metabolic Stability : Studies have shown that modifications in the triazine scaffold can enhance metabolic stability, which is crucial for the pharmacokinetic profile of anticancer agents .
Case Studies
A notable study evaluated the compound's effects on HeLa cells, where it was found to significantly increase the number of apoptotic cells after treatment. The morphological changes observed were consistent with apoptosis, including cell shrinkage and membrane blebbing. Furthermore, flow cytometry analysis confirmed an increase in caspase activity post-treatment .
Another study focused on the structure-activity relationship (SAR) of triazine derivatives. It was found that substituents on the triazine ring could dramatically influence both cytotoxicity and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
